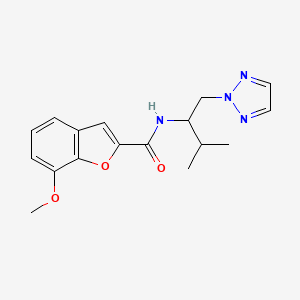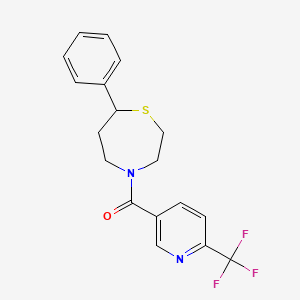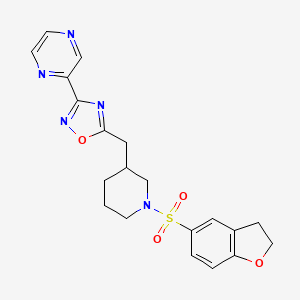
5-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It’s significant in the field of drug discovery and there’s always a need to develop new eco-friendly synthetic strategies .
Molecular Structure Analysis
The molecular structure of isoxazoles involves a five-membered ring with three carbon atoms and two nitrogen atoms .Chemical Reactions Analysis
For a successful 1,3-dipolar cycloaddition reaction, one 1,3-dipole and one dipolarophile is required .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The synthesis of compounds related to 5-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-4-carboxamide involves various chemical reactions to introduce specific functional groups that contribute to the molecule's activity and stability. For instance, Martins et al. (2002) explored the one-pot synthesis of 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles, demonstrating the flexibility in synthesizing isoxazole and pyrazole derivatives with potential for further functionalization (Martins et al., 2002).
Biological and Agricultural Research
In the context of agrochemical research, pyrazole carboxamide derivatives have been identified as an important class of fungicides. Zhao et al. (2017) synthesized a novel series of 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide compounds showing significant nematocidal activity against M. incognita, highlighting the compound's potential in addressing agricultural pests and diseases (Zhao et al., 2017).
Material Science and Coordination Chemistry
The compound's framework has been utilized in the synthesis of coordination polymers and metal-organic frameworks (MOFs), illustrating its versatility in creating materials with potential applications in catalysis, gas storage, and separation technologies. Cheng et al. (2017) reported the synthesis and structural diversity of d10 metal coordination polymers constructed from new semi-rigid bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands, demonstrating the utility of pyrazole derivatives in material science (Cheng et al., 2017).
Antiviral and Antifungal Activities
Exploring the biological activities of pyrazole derivatives, Hebishy et al. (2020) synthesized benzamide-based 5-aminopyrazoles and their fused heterocycles showing remarkable activity against avian influenza virus, indicating the potential of such compounds in developing new antiviral agents (Hebishy et al., 2020).
Direcciones Futuras
The future directions in the field of isoxazole research involve the development of new synthetic strategies, particularly those that are eco-friendly and metal-free . Additionally, the design and synthesis of isoxazole derivatives with potential biological activity is a significant area of ongoing research .
Propiedades
IUPAC Name |
5-methyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N4O2/c1-7-8(6-16-20-7)10(19)15-3-5-18-4-2-9(17-18)11(12,13)14/h2,4,6H,3,5H2,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNVCVUVKOCWIOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NCCN2C=CC(=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(3-chloro-4-methylphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2734178.png)
![8-((1R,2R)-2-Hydroxy-2-methylcyclopentyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2734180.png)



![2-[(2-Bromoethyl)sulfanyl]-5-(dodecylsulfanyl)-1,3,4-thiadiazole](/img/structure/B2734188.png)
![(Z)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2734189.png)




![1-[(5-Fluoro-2-methoxyphenyl)methyl]piperazine](/img/structure/B2734196.png)

![1-((4-chlorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2734199.png)